6-Epi-medroxy Progesterone 17-acetate-d3

Catalog No.
S12895666
CAS No.
M.F
C24H34O4
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Epi-medroxy Progesterone 17-acetate-d3

Product Name

6-Epi-medroxy Progesterone 17-acetate-d3

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C24H34O4

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3

InChI Key

PSGAAPLEWMOORI-VXCGPOLRSA-N

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

6-Epi-medroxyprogesterone 17-acetate-d3 is a synthetic progestin, a derivative of medroxyprogesterone acetate, which is widely used in hormonal therapies. This compound features a modified structure that includes deuterium labeling, specifically at the 6-position, which enhances its stability and metabolic characteristics. The chemical formula for 6-epi-medroxyprogesterone 17-acetate-d3 is C24H34O4C_{24}H_{34}O_{4}, with a molecular weight of approximately 386.524 g/mol. The presence of deuterium allows for improved tracking in biological studies and may influence its pharmacokinetic properties, making it a valuable tool in research and therapeutic applications.

Involving 6-epi-medroxyprogesterone 17-acetate-d3 include:

  • Hydrolysis: This reaction occurs when the acetate group is removed, yielding the active form of medroxyprogesterone.
  • Reduction: The compound can undergo reduction reactions, particularly at the ketone functional groups, which may affect its biological activity.
  • Conjugation: It may also participate in conjugation reactions with glucuronic acid or sulfate, impacting its solubility and excretion.

These reactions are significant for understanding the metabolism and bioavailability of the compound in biological systems.

6-Epi-medroxyprogesterone 17-acetate-d3 exhibits progestational activity similar to that of medroxyprogesterone acetate. It binds to progesterone receptors, inhibiting gonadotropin production and preventing ovulation. Additionally, it has been shown to reduce endometrial hyperplasia and is utilized in hormone replacement therapy. Its unique isotopic labeling allows for detailed pharmacokinetic studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

The synthesis of 6-epi-medroxyprogesterone 17-acetate-d3 can be achieved through several methods:

  • Starting Material: The synthesis typically begins with medroxyprogesterone acetate as the precursor.
  • Deuteration: The introduction of deuterium at the 6-position can be performed using deuterated reagents under controlled conditions to ensure specific labeling.
  • Acetylation: The final product is obtained by acetylating the hydroxyl group at the 17-position using acetic anhydride or acetyl chloride in the presence of a base.

This multi-step synthesis requires careful optimization to maximize yield and purity.

6-Epi-medroxyprogesterone 17-acetate-d3 has several applications:

  • Hormonal Therapy: It is used in hormone replacement therapy for menopausal symptoms and as part of contraceptive formulations.
  • Cancer Research: The compound's unique isotopic labeling allows it to be used in pharmacokinetic studies to investigate its effects on cancer cells.
  • Endometriosis Treatment: It can be employed in managing endometriosis due to its ability to regulate menstrual cycles and reduce pain associated with the condition.

Studies have shown that 6-epi-medroxyprogesterone 17-acetate-d3 interacts with various receptors beyond the progesterone receptor, including androgen receptors. This interaction profile suggests potential implications for breast cancer risk associated with progestins. Research indicates that while it functions effectively as a progestin, its androgenic properties may contribute to differential regulatory effects on gene expression in target tissues .

Several compounds share structural similarities with 6-epi-medroxyprogesterone 17-acetate-d3. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Medroxyprogesterone AcetateStandard progestin without deuterationWidely used in contraceptives and HRT
Megestrol AcetateSimilar progestin structure but with additional modificationsUsed primarily for appetite stimulation in cancer patients
NorethisteroneA derivative with both progestational and androgenic activityUsed for contraception and menstrual regulation

Uniqueness

The uniqueness of 6-epi-medroxyprogesterone 17-acetate-d3 lies in its isotopic labeling with deuterium, which enhances its stability and allows for precise tracking in biological studies. This feature makes it particularly valuable for research into hormonal therapies and their effects on various biological systems.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

389.26453980 g/mol

Monoisotopic Mass

389.26453980 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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